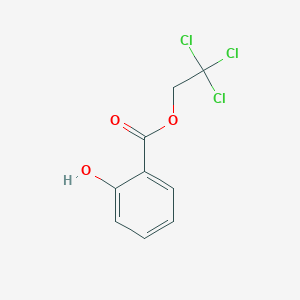

2,2,2-Trichloroethyl 2-hydroxybenzoate

Description

Properties

CAS No. |

56529-85-2 |

|---|---|

Molecular Formula |

C9H7Cl3O3 |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

2,2,2-trichloroethyl 2-hydroxybenzoate |

InChI |

InChI=1S/C9H7Cl3O3/c10-9(11,12)5-15-8(14)6-3-1-2-4-7(6)13/h1-4,13H,5H2 |

InChI Key |

UELQWFGZUCGZPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in creating derivatives that exhibit enhanced biological activity.

- Case studies have demonstrated its use in synthesizing compounds with anti-inflammatory and analgesic properties.

-

Antimicrobial Activity :

- Research indicates that derivatives of 2,2,2-Trichloroethyl 2-hydroxybenzoate possess significant antimicrobial properties. For instance, a study highlighted its efficacy against several bacterial strains, making it a candidate for developing topical antiseptics.

-

Analytical Chemistry :

- The compound has been utilized as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex biological samples. This application is crucial for detecting trace amounts of drugs and metabolites in clinical samples.

Industrial Applications

- Chemical Synthesis :

- It is used as a reagent in organic synthesis for producing various esters and carbamates. The trichloroethyl group enhances the reactivity of the compound, making it valuable in synthetic pathways.

- A notable application includes its use in synthesizing herbicides and pesticides, where it acts as an active ingredient or precursor.

Data Tables

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential for further development into an antimicrobial agent.

-

Pharmaceutical Synthesis Case Study :

- In a synthetic route to develop anti-inflammatory drugs, researchers utilized this compound as a key intermediate. The resulting compounds showed promising activity in preclinical trials, indicating their potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl-2-Chloromethylbenzoate ()

- Molecular Formula : C₁₀H₁₁ClO₂

- Molecular Weight : 198.65 g/mol

- Key Features: Contains a chloromethyl group (-CH₂Cl) attached to the benzoate ring. The chlorine atom enhances electrophilic substitution reactivity compared to non-halogenated esters.

- Applications : Used as an intermediate in organic synthesis, particularly in nucleophilic substitutions due to the labile chloromethyl group .

2-(3-Amino-2,5,6-Trimethoxyphenyl)Ethyl 5-Chloro-2,4-Dihydroxybenzoate ()

- Molecular Formula: C₁₈H₂₀ClNO₇

- Molecular Weight : 406.80 g/mol

- Key Features: Features multiple methoxy (-OCH₃), amino (-NH₂), and hydroxyl (-OH) groups. These substituents increase hydrogen-bonding capacity and solubility in polar solvents.

- Applications : Likely used in pharmaceutical research due to its complex functional groups, which may confer biological activity .

2,2,2-Trichloroethyl Dichlorophosphate ()

Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Stability |

|---|---|---|---|---|

| 2,2,2-Trichloroethyl 2-hydroxybenzoate* | ~277.41 | -Cl₃, -OH | Low in water | High (resists hydrolysis) |

| Ethyl-2-Chloromethylbenzoate | 198.65 | -CH₂Cl | Moderate in organic solvents | Moderate (labile Cl) |

| 2,2,2-Trichloroethyl Dichlorophosphate | 297.27 | -Cl₃, -POCl₂ | Low in polar solvents | High (thermal stability) |

*Hypothetical values based on structural analogs.

Preparation Methods

Reaction Overview

The most cited method involves a two-step process:

-

Synthesis of 2,2,2-Trichloroethyl Chloroformate :

-

Esterification with Salicylic Acid :

Mechanistic Insights

The chloroformate intermediate reacts with the phenolic hydroxyl group of salicylic acid, facilitated by deprotonation via the base. The reaction proceeds via nucleophilic acyl substitution (Figure 1).

Table 1: Optimization of Chloroformate Method

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–3 mol% | Maximizes rate |

| Temperature | 25–40°C | Prevents hydrolysis |

| Solvent | Anhydrous DCM | Enhances solubility |

Reaction Protocol

Limitations

-

Side Reactions : Dehydration of trichloroethanol at high temperatures.

-

Scaling Challenges : Corrosive catalysts require specialized equipment.

Table 2: Comparison of Acid Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 110 | 6 | 68 |

| PTSA | 120 | 4 | 72 |

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,2-trichloroethyl 2-hydroxybenzoate, and how can intermediates be optimized for yield?

Methodological Answer: The compound is typically synthesized via esterification of 2-hydroxybenzoic acid with 2,2,2-trichloroethanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis). Key steps include:

- Reagent purification : Pre-dry 2-hydroxybenzoic acid and 2,2,2-trichloroethanol over molecular sieves to minimize hydrolysis side reactions.

- Temperature control : Maintain reaction temperatures between 60–80°C to balance reaction rate and avoid decomposition of the trichloroethyl group.

- Workup : Extract the product using dichloromethane and wash with NaHCO₃ to remove unreacted acid. Monitor intermediates via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of techniques:

- NMR : ¹H and ¹³C NMR to confirm ester linkage (e.g., ester carbonyl at ~168–170 ppm in ¹³C NMR) and absence of residual hydroxyl groups.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern consistent with chlorine atoms.

- Melting point : Compare observed mp with literature values (if available). Cross-reference with IR spectroscopy for characteristic C=O (1720 cm⁻¹) and aromatic C-H stretches .

Q. What stability precautions are necessary for handling this compound under laboratory conditions?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group.

- Light sensitivity : Avoid prolonged exposure to UV light, which may degrade the trichloroethyl moiety.

- Incompatibilities : Separate from strong bases (risk of saponification) and oxidizing agents (risk of Cl⁻ release) .

Advanced Research Questions

Q. How can Pd-catalyzed C–H functionalization strategies be applied to modify this compound for targeted derivatization?

Methodological Answer: The trichloroethyl group can act as a directing group for Pd-catalyzed C–H activation. Example protocol:

- Ligand selection : Use bidentate ligands (e.g., 8-aminoquinoline) to enhance regioselectivity for ortho-functionalization of the benzoate ring.

- Reaction conditions : Optimize Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), and DMA solvent at 100°C for 12 hours.

- Post-functionalization : Hydrolyze the trichloroethyl group (Zn/AcOH) post-C–H bond modification to recover the free hydroxyl derivative .

Q. What strategies resolve contradictions in reported reactivity of 2,2,2-trichloroethyl esters under basic vs. acidic conditions?

Methodological Answer:

- Acidic conditions : The ester is stable in mild acids (e.g., AcOH) but hydrolyzes in concentrated H₂SO₄ due to protonation of the carbonyl oxygen.

- Basic conditions : Saponification occurs via nucleophilic attack by OH⁻ on the carbonyl carbon. To mitigate, use bulky bases (e.g., DBU) in aprotic solvents (THF) for selective deprotection of other functional groups.

- Kinetic studies : Perform pH-dependent stability assays monitored by HPLC to map degradation pathways .

Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to calculate Fukui indices for the benzoate ring. The hydroxyl group directs EAS to the ortho/para positions, but the electron-withdrawing trichloroethyl group may alter reactivity.

- Solvent effects : Include implicit solvent models (e.g., PCM for DCM) to refine activation energies. Validate predictions experimentally via nitration or bromination trials .

Q. What analytical methods detect and quantify trace byproducts (e.g., chlorinated compounds) in large-scale syntheses?

Methodological Answer:

- GC-MS with derivatization : Derivatize samples with BSTFA to enhance volatility of polar byproducts. Use selective ion monitoring (SIM) for chlorine isotopes (m/z 35/37).

- ICP-MS : Quantify total chlorine content to assess residual chlorinated impurities. Cross-reference with NMR for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.